molecular formula C11H10BrNO B8679648 1-(4-Bromo-phenyl)-2-hydroxymethyl-cyclopropanecarbonitrile

1-(4-Bromo-phenyl)-2-hydroxymethyl-cyclopropanecarbonitrile

Cat. No. B8679648
M. Wt: 252.11 g/mol
InChI Key: SKNLJJRHCHKRCZ-UHFFFAOYSA-N
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Patent
US08906913B2

Procedure details

To a solution of NaHMDS (23 g, 127.5 mmol) in THF (80 mL), was added a solution of 4-bromophenylacetonitrile (10 g, 51.0 mmol) in THF (80 mL) at −10° C. and stirred for 10 min. Epichlorohydrin (4.7 mL, 56.11 mmol) was added to the reaction mixture at −10° C. and then stirred the mixture at r.t. for 4 h. After completion of the reaction as indicated by TLC, the reaction mixture was quenched with 2:1 dioxane:hydrochloric acid (10 mL) at 0° C. and extracted with diethyl ether (3×200 mL). The combined organic layers were dried over anhydrous sodium sulphate and concentrated to yield the title compound (12.8 g, 100%) as brown oil which was used as such in the next step.
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
C[Si]([N-][Si](C)(C)C)(C)C.[Na+].[Br:11][C:12]1[CH:17]=[CH:16][C:15]([CH2:18][C:19]#[N:20])=[CH:14][CH:13]=1.[CH2:21]([CH:23]1[O:25][CH2:24]1)Cl>C1COCC1>[Br:11][C:12]1[CH:17]=[CH:16][C:15]([C:18]2([C:19]#[N:20])[CH2:21][CH:23]2[CH2:24][OH:25])=[CH:14][CH:13]=1 |f:0.1|

Inputs

Step One
Name
Quantity
23 g
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[Na+]
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)CC#N
Name
Quantity
80 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
80 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
4.7 mL
Type
reactant
Smiles
C(Cl)C1CO1

Conditions

Stirring
Type
CUSTOM
Details
stirred for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred the mixture at r.t. for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched with 2:1 dioxane
EXTRACTION
Type
EXTRACTION
Details
hydrochloric acid (10 mL) at 0° C. and extracted with diethyl ether (3×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over anhydrous sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C1(C(C1)CO)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 12.8 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.